Adinazolam

Catalog No.
S517269
CAS No.
37115-32-5
M.F
C19H18ClN5
M. Wt
351.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adinazolam

CAS Number

37115-32-5

Product Name

Adinazolam

IUPAC Name

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine

Molecular Formula

C19H18ClN5

Molecular Weight

351.8 g/mol

InChI

InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3

InChI Key

GJSLOMWRLALDCT-UHFFFAOYSA-N

SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Solubility

6.72e-02 g/L

Synonyms

Adinazolamum; Deracyn; Adinazolamum.

Canonical SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Description

The exact mass of the compound Adinazolam is 351.12507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of triazolobenzodiazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adinazolam is a member of the triazolobenzodiazepine class, specifically characterized as a tranquilizer. Its chemical structure includes a triazole ring fused with a benzodiazepine framework, which contributes to its pharmacological properties. The molecular formula of adinazolam is C19H18ClN5C_{19}H_{18}ClN_{5}, with a molecular weight of approximately 351.83 g/mol . The compound is known for its anxiolytic, anticonvulsant, and antidepressant effects, making it relevant in the treatment of anxiety disorders and other psychiatric conditions .

Adinazolam exhibits several chemical reactivity patterns due to its structural components. Key reactions include:

  • Dimethylamine Group Reactivity: The dimethylamine moiety has a pKa of 6.30, making it mildly basic and prone to protonation under physiological conditions. This group can undergo oxidative decomposition, leading to the formation of N-desmethyladinazolam, an active metabolite with significantly higher affinity for benzodiazepine receptors .
  • Triazole Ring Stability: The nitrogen at the 4-position of the triazole ring has a pKa of 5.09, affecting its protonation state and subsequent reactivity. Protonation can lead to ring opening and further transformations .
  • Synthesis Reactions: Adinazolam can be synthesized through several methods, including reactions involving estazolam and dimethyl(methylene)ammonium chloride under specific conditions to yield high purity .

Adinazolam's biological activity is primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptor system. It acts as a positive allosteric modulator at the GABA(A) receptor, enhancing the inhibitory effects of GABA neurotransmission . This mechanism underlies its anxiolytic and sedative properties, making it effective in managing anxiety-related disorders.

The compound is also metabolized into several active metabolites, with N-desmethyladinazolam being particularly noteworthy due to its enhanced binding affinity for benzodiazepine receptors compared to adinazolam itself .

Adinazolam can be synthesized using various methods:

  • From Estazolam: A high-yield synthesis involves reacting estazolam with dimethyl(methylene) ammonium chloride in a suitable solvent like dimethylformamide (DMF) .
  • Cyclization Reactions: Other methods include cyclization of 2-amino-5-chlorobenzophenone with methyl 2-aminoacetate or treatment of nordazepam with phosphorus pentasulfide followed by cycloaddition reactions .

These synthetic routes are notable for their efficiency and the availability of starting materials, making adinazolam accessible for research and pharmaceutical purposes.

Adinazolam is primarily used in clinical settings for its anxiolytic and antidepressant properties. Its applications include:

  • Treatment of anxiety disorders.
  • Management of stress-related conditions.
  • Potential use in combination therapies for depression .

Due to its psychoactive nature, it has also been studied as a new psychoactive substance (NPS) in various contexts, highlighting both therapeutic potential and risks associated with misuse .

Adinazolam is known to interact with various medications due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. This interaction can alter the pharmacokinetics of co-administered drugs, leading to variations in efficacy and safety profiles . Studies have shown that certain medications can inhibit or induce CYP3A4 activity, impacting adinazolam's metabolism and therapeutic outcomes.

Furthermore, adinazolam's metabolites also exhibit pharmacological activity, necessitating careful consideration during polypharmacy scenarios.

Adinazolam shares structural and functional similarities with several other compounds within the benzodiazepine class. Notable comparisons include:

CompoundStructure TypeUnique Features
EstazolamBenzodiazepineUsed as an anxiolytic; precursor for adinazolam
AlprazolamBenzodiazepineCommonly prescribed for anxiety; rapid onset
DiazepamBenzodiazepineWidely used; longer half-life than adinazolam
ClonazepamBenzodiazepineEffective for seizures; distinct pharmacokinetics

Adinazolam's unique triazole ring distinguishes it from traditional benzodiazepines like diazepam and alprazolam, potentially offering different pharmacological profiles and therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

351.1250733 g/mol

Monoisotopic Mass

351.1250733 g/mol

Heavy Atom Count

25

LogP

4.4
4.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KN08449444

Drug Indication

For the treatment of anxiety and status epilepticus.

Pharmacology

Adinazolam is a benzodiazepine derivative used to treat anxiety, status epilepticus, and for sedation induction and anterograde amnesia. Adinazolam binds with high affinity to the GABA benzodiazepine receptor complex. Considerable evidence suggest that the central pharmacologic/therapeutic actions of alprazolam are mediated via interaction with this receptor complex.

MeSH Pharmacological Classification

Antidepressive Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BA - Benzodiazepine derivatives
N05BA07 - Adinazolam

Mechanism of Action

Adinazolam binds to peripheral-type benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

37115-32-5

Metabolism Metabolites

The drug primarily undergoes hepatic metabolism to form the main metabolite N-desmethyladinazolam, alpha-hydroxyalprazolam, and estazolam.
Adinazolam has known human metabolites that include N-demethyladinazolam.

Wikipedia

Adinazolam

Biological Half Life

Less than 3 hours.

Dates

Modify: 2023-08-15
1: Leussis MP, Lawson K, Stone K, Andersen SL. The enduring effects of an adolescent social stressor on synaptic density, part II: Poststress reversal of synaptic loss in the cortex by adinazolam and MK-801. Synapse. 2008 Mar;62(3):185-92. PubMed PMID: 18081181.
2: Venkatakrishnan K, Culm KE, Ehrenberg BL, Harmatz JS, Corbett KE, Fleishaker JC, Greenblatt DJ. Kinetics and dynamics of intravenous adinazolam, N-desmethyl adinazolam, and alprazolam in healthy volunteers. J Clin Pharmacol. 2005 May;45(5):529-37. PubMed PMID: 15831776.
3: Venkatakrishnan K, von Moltke LL, Duan SX, Fleishaker JC, Shader RI, Greenblatt DJ. Kinetic characterization and identification of the enzymes responsible for the hepatic biotransformation of adinazolam and N-desmethyladinazolam in man. J Pharm Pharmacol. 1998 Mar;50(3):265-74. PubMed PMID: 9600717.
4: Ajir K, Smith M, Lin KM, Fleishaker JC, Chambers JH, Anderson D, Nuccio I, Zheng Y, Poland RE. The pharmacokinetics and pharmacodynamics of adinazolam: multi-ethnic comparisons. Psychopharmacology (Berl). 1997 Feb;129(3):265-70. PubMed PMID: 9084065.
5: Fraser AD, Bryan W. Evaluation of the Abbott TDx serum benzodiazepine immunoassay for the analysis of lorazepam, adinazolam, and N-desmethyladinazolam. J Anal Toxicol. 1995 Sep;19(5):281-4. PubMed PMID: 7500613.
6: Fleishaker JC, Garzone PD, Chambers JH, Sirocco K, Weingartner H. Comparison of the spectrum of cognitive effects of alprazolam and adinazolam after single doses in healthy subjects. Psychopharmacology (Berl). 1995 Jul;120(2):169-76. PubMed PMID: 7480549.
7: Ogata M, Tahara T, Nishimura T. NMR spectroscopic characterization of adinazolam mesylate: pH-dependent structure change in aqueous solution and active methylene. J Pharm Sci. 1995 Jun;84(6):786-90. PubMed PMID: 7562424.
8: Carter CS, Fawcett J, Hertzman M, Papp LA, Jones W, Patterson WM, Swinson RP, Weise CC, Maddock RJ, Denahan AQ, et al. Adinazolam-SR in panic disorder with agoraphobia: relationship of daily dose to efficacy. J Clin Psychiatry. 1995 May;56(5):202-10. PubMed PMID: 7737960.
9: Stemm NL, Skoug JW, Robins RH. Gradient high performance liquid chromatographic assay for degradation products of adinazolam mesylate in a sustained release tablet formulation. Pharm Res. 1995 May;12(5):738-45. PubMed PMID: 7479561.
10: Wilcox CS, Ryan PJ, Morrissey JL, Cohn JB, DeFrancisco DF, Linden RD, Heiser JF. A fixed-dose study of adinazolam-SR tablets in generalized anxiety disorder. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Oct;18(6):979-93. PubMed PMID: 7824763.

Explore Compound Types